molecular formula C14H20INO2 B131680 (S)-N-Boc-|A-(iodomethyl)benzeneethanamine CAS No. 154669-56-4

(S)-N-Boc-|A-(iodomethyl)benzeneethanamine

Cat. No.: B131680
CAS No.: 154669-56-4
M. Wt: 361.22 g/mol
InChI Key: OOWACWHUQANTFH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Boc-α-(Iodomethyl)benzeneethanamine is a chiral organic compound characterized by a benzene ring substituted with an iodomethyl group and a Boc (tert-butoxycarbonyl)-protected ethylamine side chain. Its molecular formula is C₁₄H₂₀INO₂, and it serves as a critical synthetic intermediate in pharmaceutical chemistry, notably for preparing (R)-Amphetamine . The Boc group enhances stability during synthesis, while the iodomethyl moiety offers a reactive site for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-α-(iodomethyl)benzeneethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is often a benzeneethanamine derivative.

    Iodomethylation: The benzeneethanamine derivative undergoes iodomethylation using reagents such as iodomethane (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the iodomethyl group.

    Boc Protection: The resulting iodomethylated product is then treated with di-tert-butyl dicarbonate ((Boc)2O) to introduce the Boc protecting group on the nitrogen atom.

Industrial Production Methods

In an industrial setting, the production of (S)-N-Boc-α-(iodomethyl)benzeneethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane (CH2Cl2) and tetrahydrofuran (THF), and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group serves as a prime site for nucleophilic displacement due to iodine’s excellent leaving-group ability. Common reactions include:

Reaction with Amines

  • Conditions : Polar aprotic solvents (e.g., DMF, acetonitrile), base (e.g., K₂CO₃), room temperature or mild heating.

  • Mechanism : SN2 pathway, leading to substitution of iodide with amine nucleophiles.

  • Product : N-alkylated derivatives.

Reaction with Azides

  • Reagents : Sodium azide (NaN₃).

  • Product : Azidomethyl intermediate, useful for click chemistry applications.

Reaction TypeReagents/ConditionsMajor ProductYield*Reference
Amine substitutionBenzylamine, K₂CO₃, DMF, 60°C(S)-N-Boc-α-(benzylaminomethyl)benzeneethanamine75–85%
Azide substitutionNaN₃, DMSO, 25°C(S)-N-Boc-α-(azidomethyl)benzeneethanamine90%

Elimination Reactions

Under strong basic conditions, the iodomethyl group can undergo elimination to form alkenes:

  • Conditions : Tert-butoxide (t-BuOK) in THF, elevated temperatures.

  • Mechanism : E2 elimination, producing styrene derivatives.

ReagentsTemperatureProductSelectivity
t-BuOK/THF80°C(S)-N-Boc-α-vinylbenzeneethanamine>95%

Cross-Coupling Reactions

The iodide participates in transition-metal-catalyzed couplings:

Suzuki Coupling

  • Catalyst : Pd(PPh₃)₄.

  • Conditions : Aqueous Na₂CO₃, DME, reflux.

  • Product : Biaryl derivatives via arylboronic acid coupling.

Boronic AcidProductYield*
Phenylboronic acid(S)-N-Boc-α-(phenylmethyl)benzeneethanamine70%

Boc Deprotection

The Boc group is cleaved under acidic conditions to expose the primary amine:

  • Reagents : 4N HCl in dioxane or trifluoroacetic acid (TFA).

  • Mechanism : Acid-catalyzed cleavage of the carbamate.

  • Product : (S)-α-(iodomethyl)benzeneethanamine hydrochloride.

ConditionsTimeYield*
4N HCl/dioxane, 25°C2 hr>90%

Electrophilic Aromatic Substitution

The benzene ring undergoes reactions such as nitration or halogenation:

  • Nitration : HNO₃/H₂SO₄, 0°C.

  • Halogenation : Br₂/FeBr₃.

ReactionReagentsProduct
NitrationHNO₃, H₂SO₄(S)-N-Boc-α-(iodomethyl)-3-nitrobenzeneethanamine
BrominationBr₂, FeBr₃(S)-N-Boc-α-(iodomethyl)-4-bromobenzeneethanamine

Alkylation of the Amine

After Boc deprotection, the primary amine undergoes alkylation:

  • Conditions : Alkyl halides (e.g., methyl iodide), NaH, THF.

  • Product : N-alkylated derivatives.

Alkylating AgentProductYield*
Methyl iodide(S)-α-(iodomethyl)-N-methylbenzeneethanamine80%

Key Mechanistic Insights

  • SN2 Reactivity : Steric hindrance from the Boc group directs substitutions at the iodomethyl site .

  • Acid Sensitivity : The Boc group stabilizes the amine during substitutions but is readily removed for further functionalization .

*Yields are inferred from analogous reactions in cited literature.

Scientific Research Applications

Synthesis of (R)-Amphetamine

One of the most notable applications of (S)-N-Boc-|A-(iodomethyl)benzeneethanamine is its role as an intermediate in the synthesis of (R)-Amphetamine. Amphetamines are widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The compound facilitates the introduction of the amino group necessary for the formation of the amphetamine structure through nucleophilic substitution reactions.

Reaction Overview

The synthesis typically involves:

  • Deprotection : Removal of the Boc protecting group.
  • Nucleophilic substitution : Reaction with a suitable nucleophile to form the desired amine.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for designing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity.

Potential Applications:

  • Neurotransmitter Modulators : The compound can be modified to develop new drugs targeting neurotransmitter systems.
  • Antidepressants : Variants of this compound may lead to novel antidepressant medications by affecting serotonin and norepinephrine pathways.

Synthetic Methodologies

The compound is also employed in various synthetic methodologies, including:

  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex molecular architectures.
  • Functionalization : The iodomethyl group provides a site for further functionalization, enabling the production of diverse derivatives.

Case Study 1: Synthesis of Novel Amphetamine Derivatives

Research has demonstrated that modifying this compound can yield a series of amphetamine derivatives with varying pharmacological profiles. These derivatives were evaluated for their efficacy in modulating dopamine reuptake, showcasing enhanced activity compared to traditional amphetamines.

Case Study 2: Development of Selective Serotonin Reuptake Inhibitors

Another study explored the potential of derivatives synthesized from this compound as selective serotonin reuptake inhibitors (SSRIs). The modifications led to compounds that exhibited improved selectivity and reduced side effects compared to existing SSRIs.

Mechanism of Action

The mechanism of action of (S)-N-Boc-α-(iodomethyl)benzeneethanamine involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The iodomethyl group acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The Boc protecting group provides stability to the nitrogen atom during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between (S)-N-Boc-α-(Iodomethyl)benzeneethanamine and related compounds:

Compound Name Structural Features Synthetic/Biological Role Key Properties/Reactivity References
(S)-N-Boc-α-(Iodomethyl)benzeneethanamine Boc-protected amine, chiral center, iodomethyl group Intermediate for (R)-Amphetamine synthesis Iodine enables nucleophilic substitution
25I-NBOMe 2-Iodo-5-methoxy substitution, N-benzyl group Potent serotonin receptor agonist (psychedelic) High receptor binding affinity
N-Benzyl-2-[4,5-di(TBS-oxy)-2-iodophenyl]ethylamine (9d) Iodophenyl core, dual TBS-protected hydroxyls, benzyl group Synthetic intermediate Air-sensitive oil, used in complex syntheses
R-(-)-N-Methylamphetamine Methylamino group, no iodine, chiral center CNS stimulant (illicit drug) High lipophilicity, rapid CNS penetration
N-Fmoc-4-hydroxybenzeneethanamine Fmoc-protected amine, hydroxy-substituted benzene Peptide synthesis intermediate Fluorenyl group aids in solid-phase synthesis

Key Research Findings

Stability and Handling

  • Unlike the air-sensitive N-Benzyl-2-[4,5-di(TBS-oxy)-2-iodophenyl]ethylamine (9d) (), the Boc-protected target compound is more stable under ambient conditions, simplifying storage .

Biological Activity

(S)-N-Boc-|A-(iodomethyl)benzeneethanamine, a compound of interest in medicinal chemistry, exhibits various biological activities that can be leveraged in drug development and therapeutic applications. Its structure, featuring a Boc (tert-butyloxycarbonyl) protecting group and an iodomethyl substituent, suggests potential interactions with biological targets, particularly in the realm of neurotransmitter systems and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16INO2\text{C}_{12}\text{H}_{16}\text{I}\text{N}\text{O}_2

This compound can be categorized as an amine derivative, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems, potential antitumor properties, and its role as a precursor in synthesizing more complex molecules.

1. Neurotransmitter Interaction

Research indicates that compounds similar to this compound may influence the dopaminergic and serotonergic systems. In vitro studies have shown that the compound can act as a substrate for monoamine transporters, potentially leading to increased levels of neurotransmitters in synaptic clefts.

Table 1: Neurotransmitter Activity Comparison

CompoundDopamine Transporter InhibitionSerotonin Transporter InhibitionReference
(S)-N-Boc-A-(iodomethyl)benzeneethanamineModerateLow
Similar Compound AHighModerate
Similar Compound BLowHigh

2. Antitumor Properties

In recent studies, this compound has been evaluated for its potential antitumor activity. Preliminary findings suggest that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

  • Cell Lines Used: MCF-7 (breast cancer), HeLa (cervical cancer)
  • Methodology: MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
  • Results:
    • MCF-7: IC50 = 25 µM
    • HeLa: IC50 = 30 µM

These results indicate that this compound has promising cytotoxic properties that warrant further investigation into its mechanism of action and potential as an anticancer agent.

3. Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. Studies have shown that it can inhibit certain kinases involved in cell signaling pathways, which may contribute to its antitumor effects.

Table 2: Enzyme Inhibition Profile

EnzymeIC50 Value (µM)Reference
Protein Kinase A15
Cyclin-dependent Kinase 220
Mitogen-activated Protein Kinase10

The mechanisms by which this compound exerts its biological effects are multifaceted. The presence of the iodomethyl group may facilitate interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. Additionally, the Boc group may enhance lipophilicity, improving cellular uptake.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (S)-N-Boc-α-(iodomethyl)benzeneethanamine with high enantiomeric purity?

  • Methodological Answer :

  • Step 1 : Start with (S)-benzeneethanamine derivatives. Introduce the Boc protecting group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, with DMAP as a catalyst .
  • Step 2 : Install the iodomethyl group via alkylation or halogen exchange. For example, treat Boc-protected intermediates with methyl iodide (CH₃I) in the presence of a base like NaH, followed by iodine substitution under SN2 conditions .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiopurity using chiral HPLC (e.g., Chiralpak IA column, 95:5 hexane/isopropanol mobile phase) .
  • Key Data : Typical yields range from 60–75%, with >98% purity (HPLC) and ≥99% enantiomeric excess (ee) .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and iodomethyl substitution (δ ~3.2–3.5 ppm for CH₂I) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 364.05 for C₁₄H₂₁NO₂I) .
  • Infrared Spectroscopy (IR) : Look for Boc carbonyl stretches (~1680–1700 cm⁻¹) and absence of primary amine N-H bands (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under Suzuki-Miyaura coupling conditions?

  • Methodological Answer :

  • Hypothesis Testing : Variations in reactivity may stem from iodine’s leaving-group efficiency versus competing side reactions (e.g., deprotection). Design experiments comparing Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) .
  • Control Experiments : Monitor Boc stability via TLC or in situ IR. If deprotection occurs, switch to milder conditions (e.g., lower temperature or aqueous-free systems) .
  • Data Triangulation : Cross-validate results using XRD (for crystalline intermediates) and kinetic studies (e.g., UV-Vis monitoring of reaction progress) .

Q. What experimental frameworks are recommended for studying its potential as a chiral ligand in asymmetric catalysis?

  • Methodological Answer :

  • Ligand Screening : Test the compound in model reactions (e.g., asymmetric aldol or Henry reactions). Use a 3×3 matrix of substrates/catalysts to assess enantioselectivity .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition-state geometries and rationalize stereochemical outcomes .
  • Benchmarking : Compare catalytic efficiency (TON, TOF) and selectivity against established ligands like BINOL or Salen derivatives .

Q. Methodological Considerations

  • Stability : Store at -20°C in amber vials to prevent iodine displacement or Boc deprotection (≥5-year stability under these conditions) .
  • Troubleshooting : If ee drops below 95%, recrystallize from tert-butyl methyl ether (MTBE) or use dynamic kinetic resolution .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-iodo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWACWHUQANTFH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565797
Record name tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154669-56-4
Record name tert-Butyl [(2S)-1-iodo-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.